(1-isothiocyanatobutyl)benzene
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Overview
Description
(1-isothiocyanatobutyl)benzene is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activity. It belongs to the class of isothiocyanates, which are known for their diverse applications in various fields, including medicinal chemistry, biochemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isothiocyanatobutyl)benzene typically involves the reaction of an appropriate amine with thiophosgene or its derivatives. This method, while effective, involves the use of highly toxic reagents. An alternative and more sustainable method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction is carried out under moderate heating (around 40°C) and uses benign solvents like Cyrene™ or γ-butyrolactone (GBL) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yields and purity of the product while minimizing waste and environmental impact. The use of column chromatography for purification is common, and the process is designed to be as sustainable as possible .
Chemical Reactions Analysis
Types of Reactions
(1-isothiocyanatobutyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the isothiocyanate group into other functional groups.
Reduction: Reduction reactions can convert the isothiocyanate group into amines or other reduced forms.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonyl derivatives, while reduction can produce amines .
Scientific Research Applications
(1-isothiocyanatobutyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of other chemicals and materials
Mechanism of Action
The mechanism of action of (1-isothiocyanatobutyl)benzene involves its interaction with various molecular targets and pathways. It is known to act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Isothiocyanato-4-phenylbutane
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
Uniqueness
(1-isothiocyanatobutyl)benzene is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other isothiocyanates.
Properties
CAS No. |
61290-96-8 |
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Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-isothiocyanatobutylbenzene |
InChI |
InChI=1S/C11H13NS/c1-2-6-11(12-9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 |
InChI Key |
SOAHXJQSCRAWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N=C=S |
Purity |
95 |
Origin of Product |
United States |
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